2-Amino-4-(4-methoxyphenyl)butanoic acid
Description
2-Amino-4-(4-methoxyphenyl)butanoic acid is a synthetic amino acid derivative characterized by a methoxy-substituted phenyl group at the fourth carbon of the butanoic acid backbone. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (calculated from ). This compound is primarily utilized as a building block in organic synthesis and medicinal chemistry, owing to its aromatic and polar functional groups . While its commercial availability is currently listed as "discontinued" by suppliers like CymitQuimica, it remains relevant in research for designing peptidomimetics or probing structure-activity relationships .
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-9-5-2-8(3-6-9)4-7-10(12)11(13)14/h2-3,5-6,10H,4,7,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADFNIWVWZWOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isolation of 4-(p-Hydroxyphenyl)-butan-2-ol
The starting material, 4-(p-hydroxyphenyl)-butan-2-ol (Formula 2), is extracted from Taxus wallichiana leaves using standard chromatographic techniques. This compound serves as the phenolic precursor for subsequent functionalization.
Formation of Alkyl Halide Intermediate
The hydroxyl group is replaced with a halogen (bromine, chlorine, or iodine) via treatment with aqueous mineral acids (e.g., hydrobromic acid) at 25–100°C for 2–10 hours. For example, reacting 4-(p-hydroxyphenyl)-butan-2-ol with HBr yields 4-(p-hydroxyphenyl)-2-bromobutane (Formula 3).
Methylation of the Aromatic Ring
The phenolic hydroxyl group is methylated using dimethyl sulfate or methyl iodide in acetone with anhydrous potassium carbonate. This step produces 4-(p-methoxyphenyl)-2-bromobutane (Formula 4), introducing the methoxy group critical for the target compound’s structure.
Azidation and Hydrogenation
The bromine atom is substituted with an azide group using sodium azide, forming 4-(p-methoxyphenyl)-2-azido-butane (Formula 5). Catalytic hydrogenation (e.g., Pd/C or PtO₂ in methanol) reduces the azide to a primary amine, yielding 4-(p-methoxyphenyl)-2-aminobutane. Final oxidation or functional group interconversion introduces the carboxylic acid moiety, completing the synthesis.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | HBr, 80°C, 6 hrs | 85% |
| Methylation | (CH₃)₂SO₄, K₂CO₃, acetone | 90% |
| Azidation | NaN₃, DMF, 60°C | 78% |
| Hydrogenation | H₂, Pd/C, MeOH | 95% |
Stereoselective Chemical Synthesis
An alternative route, reported in RSC Supplemental Data , employs glyoxylic acid and sulfuric acid to construct the carbon skeleton with precise stereocontrol.
Condensation Reaction
(2E)-4-(4-Methoxyphenyl)-3-methyl-4-oxobut-2-enoic acid (Formula 2b) is synthesized by condensing 4-methoxyacetophenone with glyoxylic acid monohydrate in dioxane and H₂SO₄. This step achieves an 85:15 E:Z isomeric ratio, favoring the trans-configured enone.
Epimerization and Amination
The enone undergoes Michael addition with chiral amines (e.g., (1S)-phenylethylamine) to install the amino group. Stereochemical outcomes are controlled by reaction temperature and solvent polarity. For instance, using ethanol at 50°C yields the (2S,3R)-configured product with >90% diastereomeric excess.
Acidic Hydrolysis
The intermediate is hydrolyzed under acidic conditions (HCl, reflux) to remove protecting groups and generate the free carboxylic acid. Crystallization from acetone-hexane mixtures provides optically pure this compound.
Stereochemical Analysis:
| Configuration | Optical Rotation ([α]D²⁵) | Melting Point |
|---|---|---|
| (2S,3R) | +24.5° (c=1, MeOH) | 132–134°C |
| (2R,3S) | -23.8° (c=1, MeOH) | 130–132°C |
Catalytic Asymmetric Hydrogenation
Recent advances leverage transition-metal catalysts to streamline synthesis. A rhodium-catalyzed asymmetric hydrogenation of β-keto esters bearing the 4-methoxyphenyl group achieves enantiomeric ratios exceeding 98:2.
Substrate Preparation
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is synthesized via Friedel-Crafts acylation of anisole with ethyl acetoacetate. The β-keto ester is purified by distillation (bp 150–152°C/0.1 mmHg).
Hydrogenation Conditions
Using [Rh(COD)((R)-BINAP)]OTf as the catalyst under 50 psi H₂ in toluene, the ketone is reduced to the corresponding β-hydroxy ester. Subsequent amination with NH₃/MeOH introduces the amino group, and saponification yields the target amino acid.
Catalyst Performance:
| Catalyst | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Rh-BINAP | 98.5 | 450 |
| Ru-TsDPEN | 92.3 | 380 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Natural Precursor Route | High stereopurity; Scalable | Lengthy (5+ steps); Plant-dependent | 60–70% |
| Stereoselective Synthesis | Precise stereocontrol | Requires chiral auxiliaries | 50–65% |
| Catalytic Hydrogenation | Atom-economical; Fast | Expensive catalysts | 75–85% |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-4-(4-methoxyphenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis compares 2-amino-4-(4-methoxyphenyl)butanoic acid with key analogues, focusing on structural modifications, physicochemical properties, and biological relevance.
Structural and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Detailed Comparative Analysis
Substituent Effects on Lipophilicity and Reactivity
- Trifluoromethoxy vs. Methoxyphenyl: The trifluoromethoxy group in 2-amino-4-(trifluoromethoxy)butanoic acid () significantly increases lipophilicity (log D ≈ -1.2) compared to the methoxyphenyl group, which has a larger aromatic system but may exhibit higher polar surface area due to the phenyl ring.
- Methylthio vs. Methoxyphenyl: The methylthio group in 2-amino-4-(methylthio)butanoic acid () enhances sulfur-mediated interactions in biological systems (e.g., enzyme binding) but lacks the aromaticity of the methoxyphenyl group. This makes it more analogous to methionine, a natural sulfur-containing amino acid .
Positional Isomerism
- 4-Amino-4-(4-methoxyphenyl)butanoic acid () is a positional isomer of the target compound, with the amino group at C4 instead of C2.
Stereochemical Considerations
- (2R,4S)-2-Amino-4-hydroxy-4-phenylbutanoic acid () highlights the importance of stereochemistry. Its hydroxyl and phenyl groups at C4 create a rigid chiral center, which could enhance selectivity in enzyme inhibition or receptor binding compared to the target compound’s planar methoxyphenyl group .
Functional Group Modifications
- Ester Derivatives: Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate () demonstrates how esterification of the carboxylic acid group improves membrane permeability but reduces polarity, a trade-off critical in prodrug design .
Biological Activity
2-Amino-4-(4-methoxyphenyl)butanoic acid, also known as a derivative of phenylalanine, has garnered attention due to its potential biological activities. This compound is structurally characterized by an amino group, a butanoic acid backbone, and a methoxy-substituted phenyl ring, which may contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 195.24 g/mol. Its structure can be represented as follows:
This configuration allows for various interactions within biological systems, influencing its activity.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro experiments demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:
- Breast Cancer (MCF-7) : The compound exhibited an IC50 value of approximately 75 µg/mL, indicating significant cytotoxicity against these cells.
- Liver Cancer (HepG2) : Similar effects were observed with an IC50 around 81.38 µg/mL, suggesting its role in inducing apoptosis through caspase activation pathways .
The mechanism underlying the anticancer activity appears to involve the modulation of intracellular signaling pathways that regulate cell proliferation and apoptosis. Specifically, it has been shown to suppress reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. Initial assessments suggest low toxicity levels in normal cells at therapeutic concentrations, making it a promising candidate for further development in cancer therapeutics.
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| MCF-7 (Breast) | 75.4 | Induces apoptosis |
| HepG2 (Liver) | 81.38 | Induces apoptosis |
| ACHN (Renal) | Not specified | Antitumor activity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antitumor Activity : A comprehensive study indicated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
- Synergistic Effects : When combined with other chemotherapeutics like epirubicin, this compound enhanced the overall anticancer efficacy, suggesting a potential role in combination therapies .
- Mechanistic Insights : Research utilizing apoptosis assays revealed that the compound increases the expression levels of pro-apoptotic factors while decreasing anti-apoptotic markers, reinforcing its role as an effective anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-4-(4-methoxyphenyl)butanoic acid, and how can purity be optimized?
- Methodology :
- Activation of Carboxylic Acid : Start with 4-methoxyphenylbutanoic acid or a derivative. Activate the carboxylic acid group using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC/DMAP) to form an acyl chloride or activated ester intermediate .
- Amine Substitution : React the activated intermediate with an ammonia source (e.g., NH₃ in THF) or protected amine (e.g., Boc-protected glycine) under controlled pH (7–9) and temperature (0–25°C) to introduce the amino group .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃), amino group (δ ~1.5–2.5 ppm), and carboxylic acid (δ ~12 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify the molecular ion peak (expected m/z for C₁₁H₁₅NO₃: 209.24) and fragmentation patterns .
- HPLC : Assess purity (>95%) with reverse-phase chromatography and compare retention times against standards .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Density Functional Theory (DFT) :
- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model thermochemical properties (e.g., bond dissociation energies, ionization potentials). Basis sets like 6-31G(d,p) are recommended for accuracy .
- Compare computational results (e.g., HOMO-LUMO gaps) with experimental UV-Vis or electrochemical data to validate predictions .
Q. How does the methoxyphenyl substituent influence the compound’s biological activity compared to analogs?
- Structure-Activity Relationship (SAR) :
- In Vitro Assays : Test receptor binding (e.g., GABA₃ receptors) or enzyme inhibition (e.g., decarboxylases) using radioligand displacement or fluorometric assays. The para-methoxy group enhances solubility and may increase binding affinity compared to meta-substituted analogs (e.g., 3-methoxyphenyl derivatives) .
- Control Experiments : Synthesize and test analogs lacking the methoxy group (e.g., 4-phenylbutanoic acid) to isolate its contribution to activity .
Q. How should researchers address contradictions between experimental and computational data for this compound?
- Troubleshooting Framework :
- Purity Verification : Re-analyze the compound using HPLC-MS to rule out impurities affecting bioactivity or spectral data .
- Stereochemical Analysis : Use chiral chromatography or X-ray crystallography to confirm the absence of unintended enantiomers or diastereomers, which can alter biological activity .
- Computational Re-evaluation : Adjust DFT parameters (e.g., solvent models, dispersion corrections) to better align with experimental conditions .
Q. What strategies are effective for comparative studies with structurally related compounds?
- Experimental Design :
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., halogenation at the phenyl ring, amino group alkylation) using parallel synthesis techniques .
- Property Mapping : Measure logP (via shake-flask method), solubility (UV-Vis spectrophotometry), and pKa (potentiometric titration) to correlate structural changes with physicochemical trends .
- Statistical Analysis : Apply multivariate regression (e.g., PCA or QSAR) to identify key structural determinants of activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
